molecular formula C9H16OS2 B14458364 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione CAS No. 74835-38-4

5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione

Cat. No.: B14458364
CAS No.: 74835-38-4
M. Wt: 204.4 g/mol
InChI Key: BYJBFWZTZRDISM-UHFFFAOYSA-N
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Description

5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione: is an organic compound characterized by its unique structure, which includes a thiolane ring substituted with methoxy and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2,2,4,4-tetramethylthiolane with sulfur to introduce the thione group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thione group back to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of sulfur-containing compounds and their biological activities. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry: Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be employed as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione involves its interaction with various molecular targets. The thione group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione: Similar structure but with an ethoxy group instead of a methoxy group.

    3(2H)-Thiophenethione, 5-ethoxydihydro-2,2,4,4-tetramethyl-: Another thiolane derivative with different substituents.

Uniqueness: 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione is unique due to its specific combination of methoxy and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

74835-38-4

Molecular Formula

C9H16OS2

Molecular Weight

204.4 g/mol

IUPAC Name

5-methoxy-2,2,4,4-tetramethylthiolane-3-thione

InChI

InChI=1S/C9H16OS2/c1-8(2)6(11)9(3,4)12-7(8)10-5/h7H,1-5H3

InChI Key

BYJBFWZTZRDISM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(SC(C1=S)(C)C)OC)C

Origin of Product

United States

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